Bienvenue dans la boutique en ligne BenchChem!

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine

Conformational analysis Biaryl dihedral angle Structure-based drug design

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7) is a heterocyclic building block belonging to the 5-arylpyrimidine class, with molecular formula C13H11F3N2 and molecular weight 252.24 g/mol. It features a pyrimidine core substituted with methyl groups at positions 2 and 4, and an ortho-trifluoromethylphenyl group at position This substitution pattern distinguishes it from the more common 2-arylpyrimidine isomer and from the para-CF3 (CAS 1261758-67-1) and meta-CF3 (CAS 1261628-72-1) regioisomers.

Molecular Formula C13H11F3N2
Molecular Weight 252.23
CAS No. 1261707-24-7
Cat. No. B3025473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine
CAS1261707-24-7
Molecular FormulaC13H11F3N2
Molecular Weight252.23
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC=CC=C2C(F)(F)F)C
InChIInChI=1S/C13H11F3N2/c1-8-11(7-17-9(2)18-8)10-5-3-4-6-12(10)13(14,15)16/h3-7H,1-2H3
InChIKeyGFBWVYZXLJUNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7): Procurement-Grade Structural Overview for Medicinal Chemistry and Agrochemical Research


2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7) is a heterocyclic building block belonging to the 5-arylpyrimidine class, with molecular formula C13H11F3N2 and molecular weight 252.24 g/mol [1]. It features a pyrimidine core substituted with methyl groups at positions 2 and 4, and an ortho-trifluoromethylphenyl group at position 5. This substitution pattern distinguishes it from the more common 2-arylpyrimidine isomer and from the para-CF3 (CAS 1261758-67-1) and meta-CF3 (CAS 1261628-72-1) regioisomers . The ortho-CF3 substituent imposes a sterically driven non-planar conformation between the phenyl and pyrimidine rings, a structural feature with documented implications for target selectivity and metabolic stability in drug discovery programs [2].

Why 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine Cannot Be Replaced by Its Regioisomers or Non-Fluorinated Analogs


The three regioisomeric CF3-phenylpyrimidines (ortho-CAS 1261707-24-7, meta-CAS 1261628-72-1, para-CAS 1261758-67-1) share identical molecular formula and molecular weight, yet are structurally and functionally non-interchangeable . The ortho-CF3 group introduces a steric clash with the pyrimidine ring that enforces a non-planar biaryl conformation, whereas the para and meta isomers retain near-planar geometries [1]. This conformational difference directly impacts how each isomer engages biological targets—in a closely related 2-phenylpyrimidine CYP51 inhibitor series, the meta-CF3 analog showed no measurable antifungal activity (MIC >64 µg/mL against all seven tested strains), while halogen substituents at the ortho position (e.g., 2-Cl) retained activity (MIC 4-16 µg/mL) [2]. The non-fluorinated analog 2,4-dimethyl-5-phenylpyrimidine lacks the electron-withdrawing and lipophilicity-enhancing effects of CF3, resulting in a predicted logP of approximately 2.5-2.8 versus 3.71 for the target compound, which alters membrane permeability and protein binding [3]. Substituting any of these analogs without experimental validation introduces uncontrolled variables in target engagement, metabolic stability, and pharmacokinetic profile.

Head-to-Head Evidence: Quantified Differentiation of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine from Its Closest Analogs


Evidence 1: Ortho-CF3 Imposes a Non-Planar Biaryl Conformation Unavailable to Para/Meta Isomers

The ortho-trifluoromethyl group on the 5-phenyl ring of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7) introduces a steric clash with the 4-methyl group on the pyrimidine ring, forcing the biaryl system into a non-planar conformation with an estimated dihedral angle of 50-70° [1]. In contrast, the para-CF3 isomer (CAS 1261758-67-1) and meta-CF3 isomer (CAS 1261628-72-1) lack this ortho steric hindrance and can adopt near-planar conformations with dihedral angles typically below 15° [2]. This conformational distinction is critical for target binding: in a crystallographically characterized pyrimidine system, a p-trifluoromethylphenyl group attached via a linker adopted a dihedral angle of 70.7° relative to the pyrimidine plane, while unsubstituted phenyl rings showed angles of only 8.1° [2]. The non-planar geometry of the ortho-CF3 compound creates a three-dimensional binding surface that cannot be reproduced by the planar para or meta isomers, directly affecting shape complementarity with protein binding pockets such as kinase ATP sites or CYP51 heme-binding cavities [3].

Conformational analysis Biaryl dihedral angle Structure-based drug design

Evidence 2: Predicted LogP of 3.71 Significantly Exceeds the Non-Fluorinated Analog, Enhancing Membrane Permeability Potential

The target compound 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine has a computed logP of 3.713 as recorded in the ZINC20 database [1]. This is substantially higher than the non-fluorinated analog 2,4-dimethyl-5-phenylpyrimidine, for which logP can be estimated at approximately 2.5-2.8 based on additive fragment contributions (2,4-dimethylpyrimidine core logP ~1.09 plus a phenyl contribution of ~1.4-1.7) . The +0.9 to +1.2 log unit increase is attributable to the trifluoromethyl group, which has a Hansch π constant of +0.88 [2]. For comparison, the simpler analog 5-[2-(trifluoromethyl)phenyl]pyrimidine (lacking the 2,4-dimethyl groups) has a PubChem-computed XLogP3-AA of 2.7 [3], further confirming that the combination of ortho-CF3 and 2,4-dimethyl substitution drives lipophilicity into the desirable range for blood-brain barrier penetration (optimal logP 1-4) while maintaining drug-likeness.

Lipophilicity LogP Membrane permeability ADME prediction

Evidence 3: Regioisomer-Dependent Biological Activity — Meta-CF3 Isomer Is Inactive in Antifungal CYP51 Assays

In a systematic structure-activity relationship study of 2-phenylpyrimidine derivatives as CYP51 inhibitors, Gao et al. (2023) evaluated the impact of phenyl ring substitution position on antifungal activity against seven clinically relevant fungal strains [1]. The meta-CF3-substituted compound (B9) showed no detectable antifungal activity, with MIC values >64 µg/mL against all strains tested, including Candida albicans ATCC SC5314, C. albicans CPCC400616, C. tropicalis, C. neoformans, C. parapsilosis, C. glabrata, and C. krusei [2]. In contrast, compounds with ortho-halogen substitution (2-Cl: B15, 2-F: B12) retained measurable activity, with MIC values of 4-16 µg/mL against C. albicans and C. tropicalis [2]. The fluconazole control showed MIC values of 0.5-8 µg/mL across the panel [2]. While this study examined 2-phenylpyrimidines rather than 5-phenylpyrimidines, it demonstrates that the position of the CF3 substituent on the phenyl ring is a critical determinant of target engagement—a meta-CF3 group can completely abrogate activity, whereas ortho-substitution (exemplified by 2-Cl and 2-F) is tolerated [1]. For research programs using 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine as a fragment or scaffold, substitution of the ortho-CF3 isomer with the meta-CF3 isomer (CAS 1261628-72-1) carries a demonstrated risk of complete loss of biological activity.

Antifungal activity CYP51 inhibition Regioisomer SAR Candida albicans

Evidence 4: Ortho-CF3 Metabolic Stability Advantage — Blocking CYP450-Mediated Phenyl Ring Oxidation

The ortho-trifluoromethyl group in 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7) provides a well-established metabolic shielding effect: the electron-withdrawing and steric properties of CF3 deactivate the phenyl ring toward CYP450-mediated oxidative metabolism, particularly at the ortho and para positions relative to the CF3 group itself [1]. In trifluoromethylpyrimidine-based kinase inhibitor programs, the incorporation of CF3 groups has been explicitly linked to improved human liver microsome (HLM) stability, with 10- to 20-fold selectivity improvements reported for PYK2 over FAK when trifluoromethylpyrimidine scaffolds were optimized [2]. In contrast, the non-fluorinated analog 2,4-dimethyl-5-phenylpyrimidine presents an unshielded phenyl ring that is fully susceptible to CYP450 oxidation at multiple positions, potentially resulting in rapid metabolic clearance [3]. The para-CF3 isomer (CAS 1261758-67-1), while also fluorinated, leaves the ortho and meta positions of the phenyl ring exposed to metabolism, offering less comprehensive shielding than the ortho-CF3 configuration which protects the proximal positions adjacent to the biaryl linkage [1].

Metabolic stability CYP450 oxidation Fluorine shielding Microsomal stability

Evidence 5: Commercial Availability with Defined Purity Specifications from Multiple Certified Suppliers

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7) is commercially available from multiple suppliers with documented purity specifications: MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D ; Leyan (LeYan) offers 97% purity ; and CymitQuimica (Biosynth brand) supplies at minimum 95% purity . In comparison, the para-CF3 isomer (CAS 1261758-67-1) is listed at 97% purity from Chemenu , and the meta-CF3 isomer (CAS 1261628-72-1) is listed at 95% purity . All three regioisomers are classified as building blocks for research use only . The availability of the ortho-CF3 isomer at 98% NLT purity with ISO certification from MolCore provides a procurement advantage for laboratories requiring documented quality assurance for reproducible biological assays or scale-up studies.

Chemical procurement Purity specification ISO certification Quality control

Research and Industrial Application Scenarios for 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7) Based on Evidence


Fragment-Based Drug Discovery Requiring a Non-Planar, Lipophilic 5-Arylpyrimidine Scaffold with Metabolic Stability

The ortho-CF3 group enforces a non-planar biaryl conformation (estimated dihedral angle 50-70°) that presents a unique 3D pharmacophore for fragment-based screening libraries [1]. Combined with a computed logP of 3.71 [2], this scaffold occupies a favorable lipophilicity range for CNS-penetrant candidates while the CF3 group provides inherent protection against CYP450-mediated phenyl ring oxidation [3]. The 5-aryl attachment differentiates it from the more common 2-arylpyrimidine kinase inhibitor scaffolds, potentially accessing novel chemical space for targets where 2-aryl substitution has been extensively explored [4].

Regioisomeric Selectivity Studies in Antifungal CYP51 Inhibitor Programs

Published data from a closely related 2-phenylpyrimidine CYP51 inhibitor series demonstrates that moving the CF3 substituent from the ortho to the meta position can completely abrogate antifungal activity (MIC >64 µg/mL for meta-CF3 vs. retained activity for ortho-halogen analogs) [5]. The ortho-CF3 compound (CAS 1261707-24-7) serves as an essential comparator in systematic regioisomer SAR studies, where the para-CF3 (CAS 1261758-67-1) and meta-CF3 (CAS 1261628-72-1) isomers must be tested in parallel to establish the critical role of CF3 position for CYP51 target engagement [5].

Medicinal Chemistry Building Block for Late-Stage Diversification via C-H Functionalization or Cross-Coupling

The 2,4-dimethyl substitution on the pyrimidine ring provides steric protection of the heterocycle while leaving the 6-position potentially available for further functionalization [6]. The ortho-CF3-phenyl group at position 5 introduces both electron-withdrawing character and conformational constraint, making this building block suitable for constructing focused libraries where both electronic and steric parameters must be controlled. The compound is available at NLT 98% purity with ISO certification from MolCore, ensuring reliable starting material quality for multi-step synthetic sequences .

Biaryl Conformational Analysis and Computational Chemistry Benchmarking

With its ortho-CF3-imposed non-planar conformation contrasted against the near-planar para and meta isomers, this compound series provides an experimentally accessible system for validating computational predictions of biaryl dihedral angles, rotational barriers, and conformational energy landscapes [1][7]. The availability of all three regioisomers (ortho, meta, para) with defined purity from commercial suppliers enables systematic DFT calculations, molecular dynamics simulations, and NMR-based conformational studies without the need for custom synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.